Cas no 1781157-81-0 (3-(2-hydroxyphenyl)methylazetidin-3-ol)

3-(2-Hydroxyphenyl)methylazetidin-3-ol is a chiral azetidine derivative featuring both hydroxyl and hydroxyphenyl functional groups, making it a versatile intermediate in organic synthesis and pharmaceutical applications. Its rigid azetidine ring structure enhances stereochemical control, while the phenolic hydroxyl group offers additional reactivity for further functionalization. This compound is particularly valuable in the development of bioactive molecules, including potential ligands for medicinal chemistry or catalysts in asymmetric synthesis. Its balanced polarity and stability under mild conditions facilitate handling and purification. The presence of multiple reactive sites allows for selective modifications, enabling tailored derivatization for targeted research or industrial applications.
3-(2-hydroxyphenyl)methylazetidin-3-ol structure
1781157-81-0 structure
Product name:3-(2-hydroxyphenyl)methylazetidin-3-ol
CAS No:1781157-81-0
MF:C10H13NO2
MW:179.215722799301
CID:5844489
PubChem ID:105437986

3-(2-hydroxyphenyl)methylazetidin-3-ol Chemical and Physical Properties

Names and Identifiers

    • 3-(2-hydroxyphenyl)methylazetidin-3-ol
    • 3-[(2-hydroxyphenyl)methyl]azetidin-3-ol
    • EN300-2000067
    • 1781157-81-0
    • Inchi: 1S/C10H13NO2/c12-9-4-2-1-3-8(9)5-10(13)6-11-7-10/h1-4,11-13H,5-7H2
    • InChI Key: JXSUFYDVECHHJA-UHFFFAOYSA-N
    • SMILES: OC1(CC2C=CC=CC=2O)CNC1

Computed Properties

  • Exact Mass: 179.094628657g/mol
  • Monoisotopic Mass: 179.094628657g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 3
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 2
  • Complexity: 180
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 52.5Ų
  • XLogP3: 0.5

3-(2-hydroxyphenyl)methylazetidin-3-ol Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-2000067-0.05g
3-[(2-hydroxyphenyl)methyl]azetidin-3-ol
1781157-81-0
0.05g
$1020.0 2023-09-16
Enamine
EN300-2000067-10.0g
3-[(2-hydroxyphenyl)methyl]azetidin-3-ol
1781157-81-0
10g
$5221.0 2023-05-23
Enamine
EN300-2000067-5g
3-[(2-hydroxyphenyl)methyl]azetidin-3-ol
1781157-81-0
5g
$3520.0 2023-09-16
Enamine
EN300-2000067-2.5g
3-[(2-hydroxyphenyl)methyl]azetidin-3-ol
1781157-81-0
2.5g
$2379.0 2023-09-16
Enamine
EN300-2000067-0.5g
3-[(2-hydroxyphenyl)methyl]azetidin-3-ol
1781157-81-0
0.5g
$1165.0 2023-09-16
Enamine
EN300-2000067-10g
3-[(2-hydroxyphenyl)methyl]azetidin-3-ol
1781157-81-0
10g
$5221.0 2023-09-16
Enamine
EN300-2000067-1.0g
3-[(2-hydroxyphenyl)methyl]azetidin-3-ol
1781157-81-0
1g
$1214.0 2023-05-23
Enamine
EN300-2000067-0.1g
3-[(2-hydroxyphenyl)methyl]azetidin-3-ol
1781157-81-0
0.1g
$1068.0 2023-09-16
Enamine
EN300-2000067-5.0g
3-[(2-hydroxyphenyl)methyl]azetidin-3-ol
1781157-81-0
5g
$3520.0 2023-05-23
Enamine
EN300-2000067-0.25g
3-[(2-hydroxyphenyl)methyl]azetidin-3-ol
1781157-81-0
0.25g
$1117.0 2023-09-16

Additional information on 3-(2-hydroxyphenyl)methylazetidin-3-ol

3-(2-Hydroxyphenyl)methylazetidin-3-ol: A Comprehensive Overview

3-(2-Hydroxyphenyl)methylazetidin-3-ol, also known by its CAS number 1781157-81-0, is a compound of significant interest in the fields of organic chemistry and pharmacology. This molecule, with its unique structure and properties, has garnered attention due to its potential applications in drug development and material science. In this article, we delve into the structural characteristics, synthesis methods, and recent research findings related to 3-(2-Hydroxyphenyl)methylazetidin-3-ol.

The molecular structure of 3-(2-Hydroxyphenyl)methylazetidin-3-ol is defined by a methylazetidine ring system substituted with a hydroxyl group at the 2-position of the phenyl ring. This substitution pattern imparts unique electronic and steric properties to the molecule, making it a valuable substrate for various chemical transformations. Recent studies have highlighted the importance of such structural features in modulating the compound's reactivity and biological activity.

One of the key areas of research surrounding 3-(2-Hydroxyphenyl)methylazetidin-3-ol involves its synthesis. Traditional methods often rely on multi-step processes involving nucleophilic substitutions or cycloadditions. However, advancements in catalytic chemistry have enabled more efficient routes, such as transition-metal-catalyzed cyclizations. These methods not only enhance yield but also improve the overall sustainability of the synthesis process.

The biological activity of 3-(2-Hydroxyphenyl)methylazetidin-3-ol has been a focal point of recent investigations. Preclinical studies suggest that this compound exhibits potential as a modulator of cellular signaling pathways, particularly those involving G-protein coupled receptors (GPCRs). Its ability to interact with these receptors makes it a promising candidate for therapeutic interventions in conditions such as neurodegenerative diseases and inflammatory disorders.

In addition to its pharmacological applications, 3-(2-Hydroxyphenyl)methylazetidin-3-ol has shown promise in materials science. Researchers have explored its use as a building block for constructing advanced materials with tailored mechanical and electronic properties. For instance, its incorporation into polymer frameworks has led to materials with enhanced flexibility and conductivity.

Recent breakthroughs in computational chemistry have further expanded our understanding of 3-(2-Hydroxyphenyl)methylazetidin-3-ol's behavior at the molecular level. Advanced quantum mechanical models have provided insights into its electronic structure and reactivity, enabling more accurate predictions of its interactions with biological systems.

In conclusion, 3-(2-Hydroxyphenyl)methylazetidin-3-ol stands as a versatile compound with diverse applications across multiple scientific domains. Its unique structure, coupled with ongoing advancements in synthesis and characterization techniques, positions it as a key player in future research and development efforts.

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